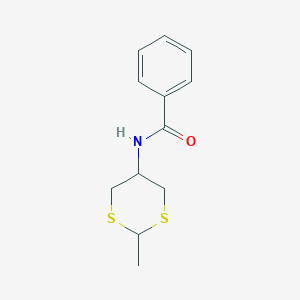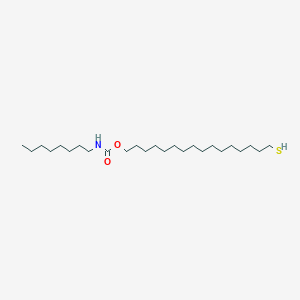![molecular formula C17H12N2O2 B12539737 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is a heterocyclic compound with a fused ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction affords three regioisomeric oxazoloquinolones . The different isomers are analyzed by multinuclear NMR spectroscopy to confirm their structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.
科学的研究の応用
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is explored for its potential use in material science, such as in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit various biological activities.
Oxazole Derivatives: These compounds have a similar oxazole ring and are known for their diverse biological activities.
Uniqueness
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
分子式 |
C17H12N2O2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
3-methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H12N2O2/c1-11-15-16(21-18-11)13-9-5-6-10-14(13)19(17(15)20)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
OPNVACATHWMWPG-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




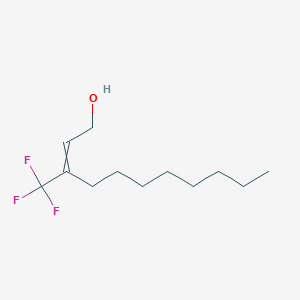
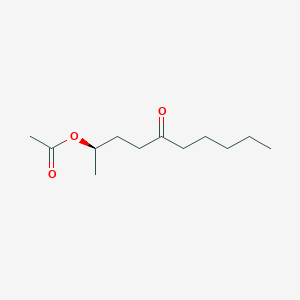

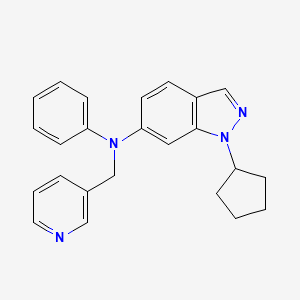
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
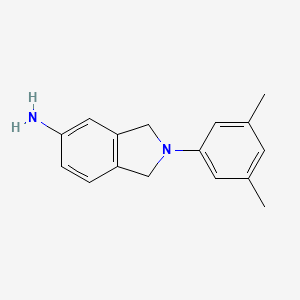
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
